Structural Differentiation: Ortho-Pyrazole and Meta-Methyl Substitution Pattern
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde possesses a unique substitution pattern: a pyrazole ring at the ortho position and a methyl group at the meta position relative to the aldehyde. In contrast, common analogs such as 2-(1H-pyrazol-1-yl)benzaldehyde (ortho-pyrazole, no methyl) , 3-(1H-pyrazol-1-yl)benzaldehyde (meta-pyrazole, no methyl) , and 4-(1H-pyrazol-1-yl)benzaldehyde (para-pyrazole, no methyl) [1] lack this specific combination. This distinct arrangement influences steric hindrance around the reactive aldehyde and alters the electronic distribution within the conjugated system, making it a structurally differentiated building block.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | ortho-pyrazole, meta-methyl |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)benzaldehyde: ortho-pyrazole, no methyl; 3-(1H-pyrazol-1-yl)benzaldehyde: meta-pyrazole, no methyl; 4-(1H-pyrazol-1-yl)benzaldehyde: para-pyrazole, no methyl |
| Quantified Difference | Presence of meta-methyl group; distinct pyrazole ring position relative to aldehyde |
| Conditions | Structural analysis based on SMILES and InChI |
Why This Matters
The unique substitution pattern provides a distinct chemical space for scaffold diversification and can be a critical factor in achieving target selectivity in medicinal chemistry programs.
- [1] ChemicalBook. 4-Pyrazol-1-yl-benzaldehyde (CAS 99662-34-7). Accessed April 2026. View Source
